{3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine

Catalog No.
S13804358
CAS No.
M.F
C10H24N2
M. Wt
172.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine

Product Name

{3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine

IUPAC Name

N-(2,2-dimethylpropyl)-N',N'-dimethylpropane-1,3-diamine

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C10H24N2/c1-10(2,3)9-11-7-6-8-12(4)5/h11H,6-9H2,1-5H3

InChI Key

MVBQDMYPYCAIAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCCN(C)C

The compound {3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine is a tertiary amine characterized by its unique structure, which includes a 2,2-dimethylpropyl group attached to a propylamine backbone. This compound is part of a broader class of amines known for their diverse applications in chemical synthesis and biological interactions. The molecular formula is C9H20N2C_9H_{20}N_2, and it features both dimethylamino and propylamine functionalities, making it a versatile intermediate in various chemical processes.

, including:

  • Alkylation Reactions: The nitrogen atom can act as a nucleophile, allowing for the alkylation of other substrates.
  • Formation of Quaternary Ammonium Salts: By reacting with alkyl halides, this compound can form quaternary ammonium salts, which are useful in various applications, including surfactants and phase transfer catalysts.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts.

This compound exhibits notable biological activity due to its amine functionalities. It has been studied for its potential effects on cellular processes and interactions with various biomolecules. For instance:

  • Cell Signaling: It may influence cell signaling pathways by interacting with receptors or enzymes.
  • Enzyme Inhibition: The dimethylamino group can participate in hydrogen bonding, potentially inhibiting specific enzymes.
  • Pharmacological Potential: Preliminary studies suggest that similar compounds may have applications in drug development due to their ability to modulate biological systems.

The synthesis of {3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine can be achieved through several methods:

  • Alkylation of Propylamine:
    • Propylamine is reacted with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate to yield the desired product.
  • Reductive Amination:
    • A carbonyl compound (like an aldehyde) can be reacted with dimethylamine and 2,2-dimethylpropyl amine under reducing conditions to form the target amine.
  • Two-Step Synthesis:
    • Initially synthesize an intermediate by alkylating dimethylamine with 2,2-dimethylpropyl bromide followed by further reaction with propylene oxide or similar compounds.

{3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine has diverse applications:

  • Surfactants: Used in the formulation of surfactants for personal care products.
  • Polymer Production: Acts as a curing agent or additive in the production of polyurethanes.
  • Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

Several compounds share structural similarities with {3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
DimethylaminopropylamineContains dimethylamino and propyl groupsWidely used in surfactant production
TriethylamineTertiary amine with ethyl groupsCommonly used as a catalyst in organic reactions
N,N-DiethylaminopropanolSimilar propanol backboneUsed as a solvent and reagent in organic synthesis
3-AminopropyldimethylamineContains similar amino functionalitiesIntermediate for various chemical syntheses

These compounds highlight the unique characteristics of {3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine while demonstrating its functional versatility within the realm of organic chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.193948774 g/mol

Monoisotopic Mass

172.193948774 g/mol

Heavy Atom Count

12

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